molecular formula C25H32B2O4 B3138707 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene CAS No. 467219-11-0

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene

Cat. No.: B3138707
CAS No.: 467219-11-0
M. Wt: 418.1 g/mol
InChI Key: KGUOBHHBYYHMFX-UHFFFAOYSA-N
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Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a boronic acid derivative of fluorene, characterized by the presence of two boronic ester groups at the 2 and 7 positions of the fluorene core. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of fluorene with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and large-scale purification techniques to ensure the production of high-quality material suitable for commercial applications.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides to form biaryl or styrene derivatives.

  • Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives with different functional groups.

  • Substitution Reactions: The boronic ester groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., sodium carbonate), organic solvents (e.g., toluene, THF).

  • Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Biaryl and Styrene Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Fluorenone Derivatives: Resulting from oxidation reactions.

  • Fluorene Derivatives: Resulting from reduction reactions.

Scientific Research Applications

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

  • Chemistry: As a building block in the synthesis of complex organic molecules.

  • Biology: In the development of fluorescent probes for biological imaging.

  • Medicine: In the design of drug candidates and pharmaceutical intermediates.

  • Industry: In the production of materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another boronic acid derivative used in cross-coupling reactions.

  • 9,9-Dihexylfluorene-2,7-diboronic Acid Bis (pinacol) Ester: A similar compound with hexyl substituents, used in material science.

Uniqueness: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is unique in its ability to undergo cross-coupling reactions with a wide range of nucleophiles, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOBHHBYYHMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Followed the procedure used to prepare 4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,10-dihydro-phenanthren-2-yl]-[1,3,2]dioxaborolane, except that 2,7-dibromofluorene was used instead of 2,7-dibromo-9,10-dihydro-phenanthrene. 1H-NMR (300 MHz, CDCl3) δ 8.01 (s, 2H), 7.84 (s, 4H), 3.90 (s, 2H), 1.38 (s, 24H).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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